Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate
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Overview
Description
Scientific Research Applications
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but different functional groups.
Methyl butyrate: Another ester with a similar backbone but different alkyl groups.
Ethyl propionate: Similar ester with a different alkyl chain length.
Uniqueness
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-6-8-14-9-10(12(3,4)5)11(13)15-7-2/h6,10H,1,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWZYXYDFMHQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COCC=C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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